tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that indole derivatives are significant as they are found in natural products and drugs1. They play a main role in cell biology and have been found to possess various biologically vital properties1.
Synthesis Analysis
While there is no specific synthesis analysis available for “tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate”, there are related compounds that have been synthesized. For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole2. The synthesis involved several steps including formylation, reduction, protection of the alcoholic hydroxy group, and introduction of a formyl group2.Molecular Structure Analysis
The molecular structure of “tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate” is not readily available. However, a related compound “tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate” has an empirical formula of C17H24N2O3Si and a molecular weight of 332.473.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate”. However, indole derivatives are known to be involved in various chemical reactions, especially in the synthesis of biologically active natural products1.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate” are not readily available. However, a related compound “tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate” is a solid3.Scientific Research Applications
Synthesis and Chemical Reactivity
This compound and its analogs have been central to research focused on synthesizing novel organic compounds. For instance, Hodges, Wang, and Riley (2004) explored the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate, leading to the synthesis of spirocyclic indoline lactones, demonstrating the compound's role in developing novel spirocyclic structures with potential applications in medicinal chemistry and materials science. This research highlights the compound's utility in synthesizing complex molecular architectures (Hodges, Wang, & Riley, 2004).
Safety And Hazards
There is no specific safety and hazard information available for “tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate”. However, it’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for research on “tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the significance of indole derivatives in natural products and drugs, there is potential for these compounds to contribute to the development of new therapeutic agents1.
properties
CAS RN |
1073191-24-8 |
---|---|
Product Name |
tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate |
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.